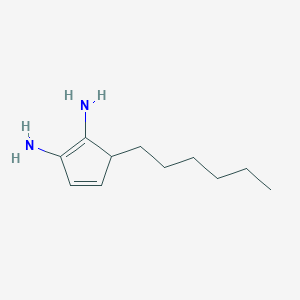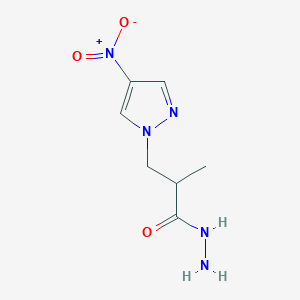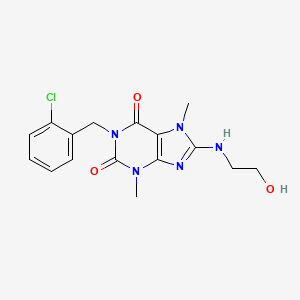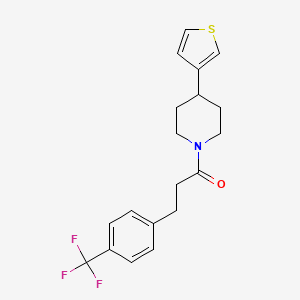
Methyl 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, or 4-FB-DPC, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the pyridazine class of heterocyclic compounds and is of interest due to its unique structure and properties, as well as its relative stability in comparison to other members of the pyridazine class. This article will provide an overview of 4-FB-DPC, including its synthesis method, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
4-FB-DPC has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of proteins and other biomolecules, and as a tool for studying enzyme kinetics. In addition, 4-FB-DPC has been used as a model compound for the design of new drugs and as a tool for studying the effects of various environmental factors on the structure and function of proteins.
Mécanisme D'action
4-FB-DPC has been found to interact with a number of proteins, including enzymes and receptors. It has been observed to bind to the active site of enzymes, thus inhibiting their activity, and has been found to interact with a variety of cell surface receptors. Its mechanism of action is still being studied, but it is believed that 4-FB-DPC binds to the active site of enzymes, thus blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
4-FB-DPC has been found to have a number of biochemical and physiological effects. It has been observed to inhibit the activity of a number of enzymes, including cytochrome P450, cyclooxygenase, and tyrosine kinase. In addition, it has been found to affect the expression of a number of genes involved in the regulation of cell growth and differentiation. Furthermore, 4-FB-DPC has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-FB-DPC has a number of advantages and limitations for lab experiments. One of the main advantages of using 4-FB-DPC is its relative stability, which makes it suitable for use in a variety of lab experiments. Additionally, 4-FB-DPC can be used to study the effects of various environmental factors on the structure and function of proteins. However, 4-FB-DPC is not soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for the study of 4-FB-DPC. One of the main areas of focus is the development of new drugs and other therapeutic agents based on the structure of 4-FB-DPC. Additionally, further research into the mechanism of action of 4-FB-DPC and its effects on various biochemical and physiological processes is needed. Additionally, further studies into the potential applications of 4-FB-DPC in organic synthesis and fluorescent imaging are needed. Finally, the development of new and improved methods for the synthesis of 4-FB-DPC is also of interest.
Méthodes De Synthèse
4-FB-DPC can be synthesized through a multi-step process starting from 4-fluorobenzaldehyde. The first step is the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(4-fluorobenzyl)-3-ethoxycarbonyl-2-oxopropan-2-yl acetate. This intermediate can then be converted to 1-(4-fluorobenzyl)-3-ethoxycarbonyl-2-oxopropan-2-yl hydrazide, which is subsequently reacted with methyl chloroformate to yield 4-FB-DPC.
Propriétés
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-13(18)11-6-7-12(17)16(15-11)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZZLIRFDPQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)



![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)
![2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoic acid](/img/structure/B2785549.png)

![4-chlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2785554.png)
![(4-(4-Chlorophenyl)piperazino)(6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl)methanone](/img/structure/B2785555.png)


![Ethyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2785560.png)
![ethyl 2-[[2-[[4-butyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785562.png)